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Dl-cyclopropylalanine -

Dl-cyclopropylalanine

Catalog Number: EVT-249202
CAS Number:
Molecular Formula:
Molecular Weight: 129.16
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dl-cyclopropylalanine is a natural product found in Amanita with data available.
Overview

Dl-cyclopropylalanine is a non-proteinogenic amino acid characterized by the presence of a cyclopropyl group attached to the alpha carbon of the alanine backbone. This compound has garnered interest in medicinal chemistry due to its unique structural features, which can influence biological activity and interactions with proteins. The compound exists as a racemic mixture of two enantiomers, D and L forms, which can exhibit different biological properties.

Source

Dl-cyclopropylalanine can be synthesized through various chemical methods, including asymmetric synthesis techniques that allow for the production of enantiomerically pure forms. The compound is not typically found in natural sources and is primarily produced in laboratory settings for research purposes.

Classification

Dl-cyclopropylalanine belongs to the class of non-proteinogenic amino acids, which are amino acids not incorporated into proteins during translation but can play significant roles in biochemical processes and drug development. It is classified as an aliphatic amino acid due to its hydrocarbon structure.

Synthesis Analysis

Methods

The synthesis of Dl-cyclopropylalanine can be achieved through several methods:

  1. Asymmetric Hydrogenation: This method utilizes rhodium catalysts to selectively hydrogenate precursors, leading to high enantiomeric purity. For instance, an approach has been documented where cyclopropyl derivatives were synthesized with over 99.9% enantiomeric excess using this technique .
  2. Boc-Chemistry Procedures: In this method, the peptide backbone is assembled first, followed by the introduction of functional groups. This strategy allows for the controlled synthesis of various derivatives of cyclopropylalanine .
  3. Dynamic Thermodynamic Resolution: This advanced method facilitates the separation of enantiomers through dynamic processes that favor one enantiomer over the other under specific conditions .

Technical Details

The choice of synthetic route often depends on the desired purity and yield, as well as the specific applications for which Dl-cyclopropylalanine will be used. The asymmetric hydrogenation method is particularly favored for its efficiency in producing high-purity compounds.

Molecular Structure Analysis

Structure

Dl-cyclopropylalanine features a cyclopropyl group attached to the alpha carbon of alanine:

  • Molecular Formula: C5_5H9_9N
  • Molecular Weight: Approximately 99.13 g/mol
  • Structural Representation:

Data

The compound's three-dimensional structure can significantly affect its interaction with biological targets, influencing its pharmacological properties.

Chemical Reactions Analysis

Reactions

Dl-cyclopropylalanine participates in various chemical reactions typical for amino acids, including:

  1. Peptide Bond Formation: It can react with carboxylic acids or other amino acids to form peptides.
  2. Michael Addition Reactions: The cyclopropyl moiety can act as a Michael acceptor, allowing it to participate in conjugate addition reactions with nucleophiles.
  3. Decarboxylation Reactions: Under certain conditions, it may undergo decarboxylation, leading to different derivatives.

Technical Details

The reactivity of Dl-cyclopropylalanine can be modulated by altering reaction conditions such as pH, temperature, and solvent choice.

Mechanism of Action

Process

The mechanism by which Dl-cyclopropylalanine exerts its biological effects often involves modulation of protein interactions:

  • It may alter protein conformation due to steric effects introduced by the cyclopropyl group.
  • The compound can act as a substrate or inhibitor in enzymatic reactions depending on its structural context within larger molecular frameworks.

Data

Studies have indicated that modifications at the alpha position can lead to significant changes in binding affinity and selectivity towards target proteins .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white crystalline solid.
  • Solubility: Soluble in polar solvents such as water and methanol.
  • Melting Point: Specific values vary based on purity but generally fall within standard ranges for amino acids.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits typical reactivity associated with amino acids, including nucleophilic behavior due to the amine group.
Applications

Scientific Uses

Dl-cyclopropylalanine has several applications in scientific research:

  1. Medicinal Chemistry: Its unique structure allows it to serve as a scaffold for drug design, particularly in developing inhibitors for various enzymes.
  2. Biochemical Research: Used as a tool compound to study protein function and dynamics due to its ability to modify protein interactions.
  3. Synthetic Biology: Employed in the design of novel peptides and proteins with enhanced properties or activities.
Biosynthetic Pathways of Cyclopropylalanine Derivatives

Enzymatic Cyclopropanation Mechanisms in Natural Product Biosynthesis

The biosynthesis of cyclopropylalanine derivatives involves sophisticated enzymatic machinery that catalyzes the formation of strained cyclopropane rings—a chemically challenging transformation. A conserved two-enzyme system has been identified as central to this process across diverse natural product pathways. The initial step is mediated by heme oxygenase-like dinuclear iron enzymes (e.g., HrmI and BelK), which perform a remarkable six-electron oxidation of the ε-amino group of L-lysine to yield L-6-nitronorleucine. This intermediate serves as the substrate for the second enzyme in the pathway, an iron- and α-ketoglutarate-dependent oxygenase (e.g., HrmJ and BelL), which installs the cyclopropane ring through a C4–C6 bond formation. This concerted action ultimately generates 3-(trans-2-nitrocyclopropyl)alanine, a key precursor to bioactive natural products like hormaomycins and belactosins [2].

The cyclopropanation reaction proceeds via radical intermediates, where the Fe(IV)=O species generated by the Fe/αKG oxygenase abstracts a hydrogen atom from the substrate backbone, enabling carbon-carbon bond rearrangement into the characteristic three-membered ring. This mechanism represents a significant departure from traditional cyclopropanation strategies that rely on S-adenosylmethionine, pyridoxal 5′-phosphate, or flavin cofactors. The nitro group of L-6-nitronorleucine plays a critical orienting role in facilitating this stereospecific ring closure, explaining why analogous amino acid precursors lacking this moiety fail to undergo cyclopropanation [2] [5].

Table 1: Key Enzymes in Cyclopropylalanine Derivative Biosynthesis

EnzymeClassReaction CatalyzedProduct
HrmI/BelKHeme oxygenase-like dinuclear ironL-Lys → L-6-nitronorleucine (N-oxygenation)L-6-nitronorleucine
HrmJ/BelLFe/αKG-dependent oxygenaseCyclopropane ring formation (C-C bond installation)3-(trans-2-nitrocyclopropyl)alanine
TqaLFe/αKG-dependent oxygenaseAziridine ring formation (C-N bond installation)L-aziridine-2-carboxylic acid

Role of Fe/α-KG Oxygenases in Cyclopropane Ring Formation

Fe/α-ketoglutarate-dependent oxygenases constitute a mechanistically versatile superfamily that enables the formation of cyclopropylalanine's strained ring system through unprecedented chemistry. Structural analyses of enzymes like SptF and TlxI-J reveal a conserved jelly-roll fold that coordinates the Fe(II) center via a 2-His-1-carboxylate facial triad. This active site architecture positions α-ketoglutarate and molecular oxygen to generate the highly reactive Fe(IV)=O species required for substrate oxidation [8] [10]. In cyclopropane formation, this oxidant abstracts a hydrogen atom from C4 of L-6-nitronorleucine, generating a carbon radical that attacks the C6-carbon bearing the nitro group. The subsequent collapse of this intermediate results in C-C bond formation with concomitant loss of water, yielding the trans-configured cyclopropane ring [2].

Notable features of these oxygenases include their exceptional catalytic versatility and substrate promiscuity. SptF from Aspergillus spp., for instance, demonstrates multifunctional activity—beyond cyclopropanation, it catalyzes hydroxylation, desaturation, epoxidation, and skeletal rearrangements across diverse meroterpenoid substrates. Structural flexibility in loop regions surrounding the active site (e.g., residues 130–160 in SptF) enables this remarkable plasticity. Mutagenesis studies confirm that substitutions in these regions alter product profiles without compromising catalytic efficiency, suggesting evolutionary adaptation for metabolic diversification [5] [10]. Heterodimeric Fe/αKG oxygenases like TlxI-J further expand this functional diversity. Here, TlxI stabilizes the catalytic TlxJ subunit while contributing to a single functional active site per dimer—a configuration distinct from homodimeric counterparts. This arrangement facilitates sequential oxidations of meroterpenoid scaffolds, including ring-opening reactions that generate complex polycyclic frameworks [5].

Table 2: Catalytic Diversity of Fe/αKG Oxygenases in Cyclopropylalanine-Related Pathways

EnzymeOrganismPrimary ReactionSubstrate ScopeStructural Feature
HrmJStreptomyces spp.CyclopropanationL-6-nitronorleucine (specific)Conserved β-helix core
BelLStreptomyces spp.CyclopropanationL-6-nitronorleucine (specific)Conserved β-helix core
SptFAspergillus spp.Multi-step oxidationsMeroterpenoids, steroids (broad)Flexible loops (residues 130–160)
TlxI-JAspergillus spp.Hydroxylation/ring-openingDrimane-type meroterpenoids (moderate)Heterodimeric (one active site/dimer)

Evolutionary Conservation of Cyclopropylalanine Biosynthesis Across Microbial Taxa

The biosynthetic machinery for cyclopropylalanine derivatives exhibits a striking pattern of evolutionary conservation spanning bacterial and fungal lineages, suggesting ancient origins with subsequent taxon-specific diversification. Genomic analyses reveal that the hrmI/hrmJ and belK/belL gene pairs—encoding the cyclopropanation enzymes—are conserved within actinobacterial and ascomycete biosynthetic gene clusters (BGCs) dedicated to complex natural products. This conservation extends beyond sequence homology to functional equivalence, as heterologous expression of belK/belL in E. coli successfully reconstitutes the production of 3-(trans-2-nitrocyclopropyl)alanine from L-lysine [2] [5].

Notably, the core enzymatic reactions persist despite significant sequence divergence in accessory enzymes, indicating modular evolution. Actinobacteria (particularly Streptomyces) utilize cyclopropylalanine derivatives as warheads in antibiotics like hormaomycins, which target coryneform bacteria. Fungi, conversely, incorporate these amino acids into proteasome inhibitors (belactosins) and meroterpenoids (talaromyolides). This functional divergence implies that the cyclopropane ring serves as a versatile pharmacophore adaptable to different ecological contexts—antimicrobial warfare in bacteria and chemical defense in fungi. The persistence of this biosynthetic module across >200 million years of eukaryotic evolution underscores its metabolic utility, likely maintained due to the structural rigidity and bioactivity conferred by the cyclopropane moiety [5] [9].

Metabolic network analyses further reveal that cyclopropylalanine biosynthesis occurs at the periphery of highly conserved core metabolism (e.g., amino acid biosynthesis), allowing evolutionary flexibility. Unlike essential pathways subject to strong purifying selection, the cyclopropanation module displays evidence of horizontal gene transfer and gene loss events, explaining its sporadic distribution. This modularity enables organisms to "plug-in" the cyclopropylalanine pathway without disrupting central metabolism, facilitating rapid adaptation to ecological niches [9].

Isotopic Tracer Studies for Pathway Elucidation

Isotopic labeling has been indispensable for deconvoluting the complex biosynthetic route to cyclopropylalanine derivatives, particularly in tracking atom incorporations and enzyme mechanisms. Stable isotope-assisted experiments using ¹³C, ¹⁵N, and ¹⁸O tracers have provided unequivocal evidence for L-lysine as the biosynthetic precursor. When administered 6-¹³C-L-lysine to Streptomyces griseoflavus cultures, the label specifically incorporates into C6 of the nitrocyclopropyl moiety in hormaomycin, confirming the intact incorporation of the lysine carbon skeleton [2].

¹⁸O₂ labeling experiments further revealed the origin of oxygen atoms in the nitro and cyclopropane functional groups. Incubation of HrmI with ¹⁸O₂ yielded L-6-nitronorleucine with ¹⁸O enrichment in the nitro group, demonstrating direct dioxygen incorporation during N-oxygenation. Subsequent cyclopropanation by HrmJ under an ¹⁸O₂ atmosphere resulted in no additional oxygen incorporation into the cyclopropane ring, proving that molecular oxygen is not involved in the ring-forming step and that dehydration drives the reaction [2] [6].

Advanced techniques like Group-Specific Internal Standard Technology (GSIST) have quantified pathway intermediates in Aspergillus transformations. By derivatizing samples with ¹²C₆-aniline and standards with ¹³C₆-aniline, LC-MS analyses achieved absolute quantification of cyclopropylalanine-derived meroterpenoid intermediates at picomolar levels. This approach revealed kinetic bottlenecks at the cyclopropanation step, with L-6-nitronorleucine accumulating to >10-fold higher concentrations than downstream products [5] [6]. For the aziridine-forming enzyme TqaL, ¹⁵N-tracing demonstrated nitrogen retention during C-N bond formation, disproving earlier hypotheses of nitro group involvement. These isotopic methodologies collectively provide a high-resolution map of metabolic flux, enabling rational engineering of cyclopropylalanine biosynthesis [5].

Table 3: Key Isotopic Tracer Applications in Cyclopropylalanine Pathway Studies

TracerEnzyme/PathwayKey FindingAnalytical Method
6-¹³C-L-LysHrmI/HrmJ (hormaomycin)Intact C6 incorporation into cyclopropane ringNMR/LC-MS
¹⁵N-L-LysBelK/BelL (belactosin)ε-Nitrogen retained in aminocyclopropylalanineFT-ICR-MS
¹⁸O₂HrmI (N-oxygenase)Direct O₂ incorporation into nitro groupIsotope ratio MS
¹³C₆-aniline (GSIST)TlxI-J (talaromyolides)Quantified 5-hydroxydrimane accumulationLC-MS/MS with isotope dilution

Compound Names Mentioned:

  • L-6-nitronorleucine
  • 3-(trans-2-nitrocyclopropyl)alanine
  • 3-(trans-2-aminocyclopropyl)alanine
  • L-aziridine-2-carboxylic acid
  • Hormaomycins
  • Belactosins
  • Talaromyolides
  • Emervaridones

Properties

Product Name

Dl-cyclopropylalanine

IUPAC Name

(2S)-2-(cyclopropylamino)propanoic acid

Molecular Weight

129.16

InChI

InChI=1S/C6H11NO2/c1-4(6(8)9)7-5-2-3-5/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-/m0/s1

SMILES

CC(C(=O)O)NC1CC1

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